molecular formula C21H24N2O B5619702 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5619702
M. Wt: 320.4 g/mol
InChI Key: LZKPHBQQYNQSAE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazines and has been found to exhibit a range of biological activities.

Scientific Research Applications

1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to interact with the dopamine and serotonin systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. In addition, 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has low solubility in water, which may make it difficult to use in certain experiments. In addition, the exact mechanism of action of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is also needed to better understand the mechanism of action of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the brain and behavior.
In conclusion, 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the condensation of 2-methylbenzoyl chloride and 3-phenylacryloyl chloride with piperazine. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 1-(2-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine.

properties

IUPAC Name

(2-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-18-8-5-6-12-20(18)21(24)23-16-14-22(15-17-23)13-7-11-19-9-3-2-4-10-19/h2-12H,13-17H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKPHBQQYNQSAE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methylphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.